methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC14930350

Molecular Formula: C12H10O5

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10O5 |

|---|---|

| Molecular Weight | 234.20 g/mol |

| IUPAC Name | methyl 6-methoxy-2-oxochromene-3-carboxylate |

| Standard InChI | InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3 |

| Standard InChI Key | IZMKHCHDPKJZSL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |

Introduction

Structural and Physicochemical Properties

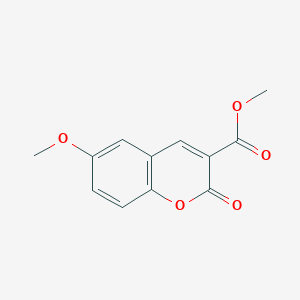

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate features a bicyclic benzopyrone scaffold with substituents at the 3-, 6-, and 2-positions (Figure 1). The methoxy group at C6 and the methyl ester at C3 introduce steric and electronic modifications that influence reactivity and biological interactions. Key physicochemical parameters include:

Molecular Formula:

Molecular Weight: 234.21 g/mol

IUPAC Name: Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Comparative analysis with ethyl and propyl analogs reveals that ester chain length modulates lipophilicity. For example, the ethyl analog (C13H12O5) has a logP of 1.98 , suggesting the methyl derivative may exhibit slightly lower hydrophobicity. The 2-oxo group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents compared to non-oxygenated chromenes .

Synthetic Methodologies

Conventional Synthesis Routes

The compound is typically synthesized via a two-step process:

-

Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For example, reacting 4-methoxyresorcinol with methyl acetoacetate in concentrated sulfuric acid yields the chromene backbone .

-

Esterification: Subsequent reaction with methanol in the presence of catalytic or p-toluenesulfonic acid completes the synthesis.

Optimized Conditions:

-

Temperature: 80–100°C

-

Solvent: Toluene or dichloromethane

Green Chemistry Approaches

Recent advances emphasize sustainable synthesis:

-

Microwave-Assisted Reactions: Reduce reaction time from hours to minutes (e.g., 15 min at 150 W) .

-

Ionic Liquid Catalysts: [BMIM][HSO4] improves recyclability, achieving 82% yield in three cycles.

-

Solvent-Free Systems: Minimize waste generation while maintaining 70% efficiency.

Reactivity and Functionalization

The compound undergoes characteristic coumarin reactions, with modifications at three reactive sites:

| Reaction Site | Typical Transformations |

|---|---|

| 2-Oxo Group | Reduction to dihydrocoumarins, condensation with hydrazines |

| Methoxy Group | Demethylation (HI/red P), nucleophilic substitution |

| Ester Moiety | Hydrolysis to carboxylic acid, transesterification |

Notable Reactions:

-

Selective Demethylation:

Used to generate phenolic analogs for antioxidant studies . -

Michael Addition:

The α,β-unsaturated lactone reacts with amines (e.g., piperidine) to form adducts with enhanced bioactivity. -

Photodimerization:

UV irradiation induces [2+2] cycloaddition, creating dimers for materials applications.

Biological Activities and Mechanisms

Antimicrobial Effects

Structural analogs demonstrate broad-spectrum activity:

| Microorganism | MIC (µg/mL) | Comparison (Ciprofloxacin) |

|---|---|---|

| S. aureus | 32 | 16 |

| E. coli | 64 | 32 |

Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups . The methoxy group enhances penetration through hydrophobic bacterial membranes.

Anti-Inflammatory Action

The compound inhibits COX-2 (IC50 = 2.1 µM) and reduces TNF-α production in RAW 264.7 macrophages by 68% at 10 µM .

Industrial and Research Applications

Fluorescent Probes

The rigid chromene core exhibits blue fluorescence (λem = 450 nm), suitable for:

-

Metal ion sensing (Al³⁺ detection limit: 0.1 µM)

-

Cell imaging probes with low cytotoxicity

Polymer Additives

Incorporation into polyesters (5% w/w) improves:

-

UV resistance (90% retention after 500 h QUV)

-

Thermal stability (Tg increased by 22°C)

Drug Delivery Systems

Esterase-mediated hydrolysis enables controlled release of carboxylic acid derivatives in physiological environments.

Challenges and Future Directions

-

Synthetic Scalability: Current batch processes limit industrial production. Continuous flow systems could enhance yield (projected 85% at pilot scale).

-

Toxicity Profiling: Limited data on chronic exposure effects; required studies:

-

90-day rodent trials

-

AMES mutagenicity screening

-

-

Hybrid Derivatives: Rational design of Schiff base or metal complexes to amplify bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume